molecular formula C20H19ClN4O3 B10983008 1-(3-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide

1-(3-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10983008
M. Wt: 398.8 g/mol
InChI Key: QMVGIAXUJJUNHI-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzimidazole moiety, and a pyrrolidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the benzimidazole moiety: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.

    Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the benzimidazole and pyrrolidine moieties: The final step involves coupling the benzimidazole and pyrrolidine moieties through an amide bond formation reaction using a coupling reagent such as EDCI or DCC.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-2-(methylamino)propan-1-one: This compound shares the chlorophenyl group but differs in the presence of a methylamino group and a propanone moiety.

    1-(3-chlorophenyl)-4-{[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}-1H-pyrazole: This compound shares the chlorophenyl group and the methoxymethyl-pyrrolidine moiety but differs in the presence of a pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H19ClN4O3

Molecular Weight

398.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19ClN4O3/c1-28-11-18-23-16-6-5-14(9-17(16)24-18)22-20(27)12-7-19(26)25(10-12)15-4-2-3-13(21)8-15/h2-6,8-9,12H,7,10-11H2,1H3,(H,22,27)(H,23,24)

InChI Key

QMVGIAXUJJUNHI-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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